molecular formula C9H11NO B081983 Phenylacetone oxime CAS No. 13213-36-0

Phenylacetone oxime

Cat. No. B081983
CAS RN: 13213-36-0
M. Wt: 149.19 g/mol
InChI Key: AUYFJUMCPAMOKN-CSKARUKUSA-N
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Description

Phenylacetone oxime is an organic compound derived from phenylacetone, a precursor to several pharmaceuticals and organic compounds. Its structural analysis and chemical properties have been studied extensively to understand its potential applications in various fields, excluding drug use and side effects.

Synthesis Analysis

Phenylacetone oxime can be synthesized through various methods, including the reaction of acetophenone and benzylphenylketone oximes with phenylacetylene in the presence of superbase systems. This process leads to the formation of di- and triphenylpyrroles, showcasing the reactivity of phenylacetone oxime derivatives under specific conditions (Petrova et al., 2008).

Molecular Structure Analysis

The molecular structure of phenylacetone oxime derivatives can be intricate, with research indicating various forms depending on the synthesis method and conditions. Cyclopalladated complexes derived from phenylacetone oxime showcase the structural diversity and potential for forming novel compounds with unique properties (Abellán-López et al., 2013).

Chemical Reactions and Properties

Phenylacetone oxime participates in numerous chemical reactions, including the formation of binary complexes with transition and heavy metal ions, indicating its potential for use in analytical chemistry and materials science. The complexation reactions reveal the compound's versatility and reactivity with various metal ions (Shokrollahi et al., 2008).

Physical Properties Analysis

The physical properties of phenylacetone oxime, such as solubility, melting point, and boiling point, are crucial for its handling and application in different chemical processes. While specific studies on these properties are not directly cited, understanding these physical characteristics is essential for practical applications in synthesis and chemical engineering.

Chemical Properties Analysis

The chemical properties of phenylacetone oxime, including its reactivity with other compounds, stability under various conditions, and potential for forming complexes, are of significant interest. Studies like the polarographic investigation of syn-phenyl 2-pyridyl ketone oxime provide insights into its electrochemical behavior and reactivity, further broadening the scope of its applications (Harrison & Cheney, 1968).

Scientific Research Applications

  • Oxidation of d-Amphetamine : Parli, Wang, and Mcmahon (1971) investigated the oxidation of d-amphetamine by rabbit liver microsomes using oxygen-18. They found significant incorporation of heavy oxygen into phenylacetone oxime and phenylacetone, suggesting a mechanism where hydroxylation of the substrate at the carbon atom α to the amino group is the initial step. This study implies the role of phenylacetone oxime in metabolic pathways of certain drugs (Parli, Wang, & Mcmahon, 1971).

  • Polarographic Reduction Study : Harrison and Cheney (1968) conducted a polarographic study of syn-phenyl 2-pyridyl ketone oxime, revealing the reduction mechanism of the oxime group over different pH levels. This research highlights the electrochemical properties of phenylacetone oxime derivatives (Harrison & Cheney, 1968).

  • Synthesis of Quinolines : Kusama, Yamashita, and Narasaka (1995) explored the intramolecular cyclization reaction of benzylacetone oxime derivatives to synthesize quinoline derivatives. This study demonstrates the use of phenylacetone oxime derivatives in organic synthesis (Kusama, Yamashita, & Narasaka, 1995).

  • CE Assay for Dexamphetamine Sulfate : Wongwan, Sungthong, and Scriba (2010) developed a CE assay for the simultaneous determination of impurities in dexamphetamine sulfate, including phenylacetone oxime. This research underlines the importance of phenylacetone oxime in pharmaceutical analysis (Wongwan, Sungthong, & Scriba, 2010).

  • Metabolism of Amphetamine : Beckett and Al-Sarraj (1973) studied N-hydroxyamphetamine, a metabolite of amphetamine, and found its decomposition into syn- and anti-phenylacetone oximes at alkaline pH. This research provides insights into the metabolic pathways involving phenylacetone oxime (Beckett & Al-Sarraj, 1973).

  • Detection of Phenylacetone : M⊘lgaard et al. (2017) explored the use of Capacitive Micromachined Ultrasonic Transducers (CMUTs) combined with colorimetric dye for the detection of phenylacetone, a precursor in the synthesis of (meth)amphetamine. This indicates the potential application of phenylacetone oxime in forensic science (M⊘lgaard et al., 2017).

  • Antioxidant Properties : Puntel et al. (2008) investigated the potential antioxidant properties of oxime 3-(phenylhydrazono) butan-2-one, a related compound to phenylacetone oxime. This study suggests possible biomedical applications of oxime compounds (Puntel et al., 2008).

Future Directions

Oximes, including Phenylacetone oxime, are considered potential drugs for pathogenic diseases, as adjuvant therapy in various types of cancer and inflammation, and as potential next-generation drugs against organophosphorus poisoning . The future direction on the enzymatic treatment is towards the chemical scavengers which have been shown recently with the synthesizing of bifunctional oxime‐hydroxamic acid hybrid molecules .

properties

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylacetone oxime

CAS RN

13213-36-0
Record name Phenylacetone oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013213360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylacetone oxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
A Abellan-Lopez, MT Chicote, D Bautista… - …, 2013 - ACS Publications
… In this paper we describe the synthesis of cyclopalladated derivatives of phenylacetone oxime, which are the first six-membered cyclometalated complexes of any metal derived from an …
Number of citations: 19 pubs.acs.org
RM Matsumoto, AK Cho - Biochemical pharmacology, 1982 - Elsevier
These in vitro studies indicate that N-oxidation of N-hydroxyamphetamine (NOHA) by rat liver homogenates yields phenylacetone oxime (PAOx) as the major metabolite. This oxidation …
Number of citations: 16 www.sciencedirect.com
HB Hucker, BM Michniewicz, RE Rhodes - Biochemical Pharmacology, 1971 - Elsevier
… Urine collected for 24 hr was assayed for phenylacetone oxime by GLC. None was detected… derivative of phenylacetone oxime. Metabolism of phenylacetone oxime was studied in two …
Number of citations: 84 www.sciencedirect.com
RFF de Souza, GA da Cunha, JCM Pereira… - Inorganica Chimica …, 2019 - Elsevier
Cleavage reactions involving the halide-bridged [Pd(μ-Cl)(C 2 ,N-aphox)] 2 precursor (aphox = acetophenone oxime) with thioamides, in the 1:2 molar ratio, yielded mononuclear …
Number of citations: 15 www.sciencedirect.com
EC Horning, VL Stromberg… - Journal of the American …, 1952 - ACS Publications
… Rearrangement of Phenylacetone Oxime.—The fate of phenylacetone oxime under Beckmann conditions was studied … of phenylacetone oxime and 300 g. of polyphosphoric acid was …
Number of citations: 101 pubs.acs.org
CJ Parli, N Wang, RE McMahon - Biochemical and Biophysical Research …, 1971 - Elsevier
… Incorporation of heavy oxygen into the two major metabolites phenylacetone oxime and phenylacetone, was 93–95% and 25–31% respectively. These data are consistant with a …
Number of citations: 60 www.sciencedirect.com
J Wright, AK Cho, J Gal - Xenobiotica, 1977 - Taylor & Francis
… Phenylacetone oxime was detected in significant quantities … in the amount of phenylacetone oxime during 3 h suggested … were both metabolized to phenylacetone oxime by rabbit liver …
Number of citations: 34 www.tandfonline.com
S Wongwan, B Sungthong, GKE Scriba - Electrophoresis, 2010 - Wiley Online Library
… , phenylacetone and phenylacetone oxime) of dexamphetamine … the E,Z-stereoisomers of phenylacetone oxime. The effect of the … Furthermore, phenylacetone and phenylacetone oxime …
AH Beckett, S Al-Sarraj - Journal of Pharmacy and …, 1972 - academic.oup.com
… two major metabolites, phenylacetone oxime and phenylacetone, … found only small amounts of phenylacetone oxime (anti- and … Parli & others (1971) proposed that phenylacetone oxime …
Number of citations: 91 academic.oup.com
HB Hucker - Drug Metabolism and Disposition, 1973 - ASPET
Axelnod was the first to demonstrate that amphetamine was metabolized by rabbit liver microsomes to phenylacetone(1). He also showed that the enzyme system which catalyzed the …
Number of citations: 29 dmd.aspetjournals.org

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